molecular formula C22H25ClN2O3 B131388 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester CAS No. 107256-32-6

4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester

Cat. No. B131388
CAS RN: 107256-32-6
M. Wt: 400.9 g/mol
InChI Key: DMIPADIONWGFNC-UHFFFAOYSA-N
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Description

“4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester” is an impurity of Loratadine . Loratadine is a non-sedating type histamine H1-receptor antagonist used to treat allergies .


Molecular Structure Analysis

The molecular formula of the compound is C22H25ClN2O3 . The InChI key is DMIPADIONWGFNC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Labeling

  • Tritium-labeled derivatives of piperidinecarboxylic acid, like (±)-1-[2-(Triphenyl[3H]methoxy)ethyl]-3-piperidinecarboxylic acid ([3H]SNAP-5114), have been synthesized for studying the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

Environmental Applications

  • A compound related to 4-aminobenzoic acid, (l-(4-pyridinyl), 2-(1-piperidinyl))ethyl ester, has been synthesized and bonded to polyvinylbenzyl chloride to create an exchange resin. This resin demonstrated a high preference for Cr(VI) oxyanions in contaminated water removal and recovery tests (Heininger & Meloan, 1992).

Antibacterial Applications

  • Piperidinecarboxylic acid ethyl ester derivatives have been studied for their potential as antibacterial agents. For example, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its derivatives showed weak antibacterial activity (Anusevičius et al., 2014).

Anticancer Research

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. Some derivatives exhibited strong anticancer potential, underscoring their potential therapeutic usefulness (Rehman et al., 2018).

Biosynthesis and Pharmaceutical Applications

  • Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for chiral drugs production, demonstrates the significance of similar ester compounds in pharmaceutical applications. This includes the production of cholesterol-lowering statins (Ye, Ouyang, & Ying, 2011).

Chemical Synthesis

  • Piperidinecarboxylic acid and related compounds are used as starting materials in various chemical syntheses, such as the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).

Mechanism of Action

Target of Action

The primary targets of FK3XE7RE3S are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of FK3XE7RE3S . These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle.

properties

IUPAC Name

ethyl 4-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-2-28-22(27)25-13-10-18(11-14-25)21(26)20-17(6-4-12-24-20)9-8-16-5-3-7-19(23)15-16/h3-7,12,15,18H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIPADIONWGFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107256-32-6
Record name Ethyl 4-((3-(2-(3-chlorophenyl)ethyl)-2-pyridinyl)carbonyl)-1-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107256326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 4-((3-(2-(3-CHLOROPHENYL)ETHYL)-2-PYRIDINYL)CARBONYL)-1-PIPERIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3XE7RE3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester
Reactant of Route 6
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4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester

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